(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines elements of benzylidene, thiazolo, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene group and the ethoxy and pentyloxy substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but a different core structure.
Acetylacetone: Another related compound with keto-enol tautomerism.
Uniqueness
(2E)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione stands out due to its unique combination of benzylidene, thiazolo, and triazine elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2E)-2-[(3-ethoxy-4-pentoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H23N3O4S/c1-4-6-7-10-27-15-9-8-14(11-16(15)26-5-2)12-17-19(25)23-20(28-17)21-18(24)13(3)22-23/h8-9,11-12H,4-7,10H2,1-3H3/b17-12+ |
InChI Key |
IPTIOYIGDVSXSK-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OCC |
Origin of Product |
United States |
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